N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide -

N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4966643
CAS Number:
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide is a synthetic organic compound that has attracted attention in scientific research due to its biological activity. It belongs to a class of compounds known as sulfonamides, which are known for their diverse pharmacological properties. This particular molecule has been studied primarily for its potential as a potassium channel opener [ [], [] ].

Synthesis Analysis

The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide can be achieved through a multi-step process. One reported method involves the conjugation of an amino acid, such as alanine or histidine, to the parent compound N-(6-amino-3-pyridyl)-N'-[exo-bicyclo[2.2.1]hept-2-yl]-N''-cyanoguanidine. [ [], [] ] This conjugation strategy aims to modify the pharmacokinetic properties of the parent compound and reduce undesirable side effects while maintaining its antihypertensive activity.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528) is a cannabinoid CB2 receptor antagonist with subnanomolar affinity. [] Research indicates its amide functional group and aromatic stacking interactions are critical for CB2 affinity and efficacy. [] Modifications increasing positive electrostatic potential between its fenchyl and aromatic rings enhance efficacy. []
  • Relevance: SR144528 shares a bicyclo[2.2.1]heptane core with N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide. Both compounds feature an amide linkage connected to this core, although the substituents on the amide nitrogen and the remaining molecular structures differ significantly. The research on SR144528 highlights the importance of the amide group and the bicyclo[2.2.1]heptane moiety for biological activity, suggesting potential significance for the target compound as well.

(+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1] hept-2-exo-yl]heptenoic acid (S-145) and Derivatives

  • Compound Description: (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1] hept-2-exo-yl]heptenoic acid (S-145) is a potent thromboxane A2 (TxA2) receptor antagonist. [] Its methyl ester derivative and a series of sulfonyl derivatives with varying alkyl and aryl substituents were synthesized and tested for their ability to inhibit platelet aggregation. [] Inhibitory activity was influenced by the length of the alkyl chain and the nature of the substituents on the arylsulfonyl residue. []

7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid (I-SAP)

  • Compound Description: 7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4- iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid (I-SAP) is a high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. [] It exhibits both antagonistic and agonistic activity, causing platelet shape change at low concentrations but blocking the effects of TxA2/PGH2 mimetics at higher concentrations. [] I-SAP also shows high affinity for human platelet receptors in radioligand binding studies. []
  • Relevance: Although I-SAP contains a bicyclo[3.1.1]heptane core rather than the bicyclo[2.2.1]heptane core of N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide, both compounds possess a sulfonamide group and a heptenoic acid side chain. This structural similarity suggests that I-SAP research could offer insights into the potential receptor interactions and biological activities of the target compound, particularly regarding its sulfonamide moiety and its interaction with prostaglandin and thromboxane receptors.

N-(6-amino-3-pyridyl)-N'-[exo-bicyclo[2.2.1]hept-2-yl]-N''-cyanoguanidine

  • Compound Description: N-(6-amino-3-pyridyl)-N'-[exo-bicyclo[2.2.1]hept-2-yl]-N''-cyanoguanidine is a potassium channel opener with potent antihypertensive activity. [, ] It also shows undesirable effects on the urinary balance of electrolytes. [, ] Amino acid conjugates of this compound were synthesized to improve its pharmacokinetic profile and reduce side effects. [, ]

(+)-N-(6-amino-3-pyridil)-N'-[(1S,2R,4R)-bicyclo-[2.2.1]hept-2-yl]-N\"-cyanoguanidine hydrochloride (AL0671)

  • Compound Description: (+)-N-(6-amino-3-pyridil)-N'-[(1S,2R,4R)-bicyclo-[2.2.1]hept-2-yl]-N\"-cyanoguanidine hydrochloride (AL0671) is a potassium channel opener with a cyanoguanidine structure. [] It exhibits antihypertensive activity and also improves lipid metabolism in obese Zucker rats, a model of type IV hyperlipidemia. [] AL0671 was shown to decrease serum triglyceride levels and increase high-density lipoprotein cholesterol levels, potentially by activating lipoprotein lipase and hepatic triglyceride lipase activities. []
  • Relevance: AL0671 shares the bicyclo[2.2.1]heptane core and a cyanoguanidine group with N-(6-amino-3-pyridyl)-N'-[exo-bicyclo[2.2.1]hept-2-yl]-N''-cyanoguanidine. Both compounds are potassium channel openers with antihypertensive activity. Although AL0671 differs from N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide by lacking the benzamide and sulfonamide moieties, the shared structural features and pharmacological activities associated with the bicyclo[2.2.1]heptane core and the cyanoguanidine group in these related compounds may provide valuable insights into the potential biological activities of the target compound.

(±)-(5Z)-7-[3-endo-[N-methyl(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid

  • Compound Description: (±)-(5Z)-7-[3-endo-[N-methyl(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid is an N-methylated derivative of the TxA2 receptor antagonist S-145. [] This compound, along with related chain analogues and benzoylamino derivatives, was synthesized to study the formation of a specific type of intramolecular hydrogen bond. [] FTIR spectroscopy revealed the presence of this intramolecular hydrogen bond involving a 14-membered ring between the carboxyl group and the oxygen atom of the sulfonyl group. []
  • Relevance: This N-methylated derivative of S-145 exhibits a very close structural resemblance to N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide. Both compounds share the bicyclo[2.2.1]heptane core, a sulfonamide group with a methyl substituent on the nitrogen, and a side chain ending with a carboxyl group. The primary difference lies in the side chain: a heptenoic acid chain in the S-145 derivative and a benzamide moiety in the target compound. The research on this S-145 derivative, specifically regarding the intramolecular hydrogen bond formation, may provide insights into the conformational preferences and potential interactions of the target compound in a biological setting.

1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl)-4-(2-methyl-phenyl)-piperazine (L-368,899)

  • Compound Description: 1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl)-4-(2-methyl-phenyl)-piperazine (L-368,899) is a non-peptide oxytocin receptor antagonist. [] A sensitive and selective method was developed for its determination in human plasma, using liquid-liquid extraction followed by automated pre-column derivatization and high-performance liquid chromatography with fluorescence detection. []
  • Relevance: While L-368,899 contains a bicyclo[2.2.1]heptane core similar to N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide, the remaining structure deviates significantly. Both compounds possess a sulfonamide group, but the target compound lacks the piperazine ring, the butyramide side chain, and the additional sulfonyl group present in L-368,899. Despite these structural variations, the shared bicyclo[2.2.1]heptane core and the presence of a sulfonamide group in both compounds suggest potential commonalities in their pharmacokinetic properties and potential metabolic pathways.

Properties

Product Name

N-bicyclo[2.2.1]hept-2-yl-3-methyl-4-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-(methanesulfonamido)-3-methylbenzamide

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C16H22N2O3S/c1-10-7-13(5-6-14(10)18-22(2,20)21)16(19)17-15-9-11-3-4-12(15)8-11/h5-7,11-12,15,18H,3-4,8-9H2,1-2H3,(H,17,19)

InChI Key

MHWQBAXJGBRZTJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2CC3CCC2C3)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CC3CCC2C3)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.